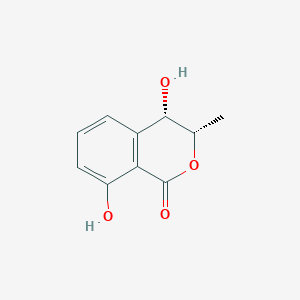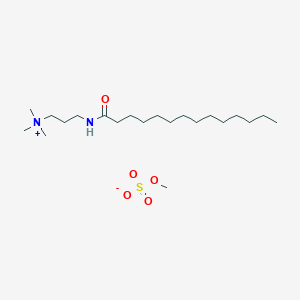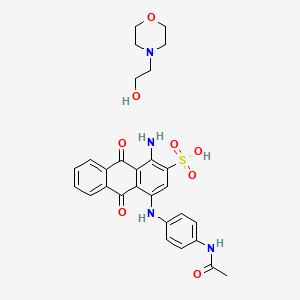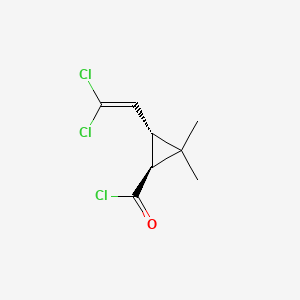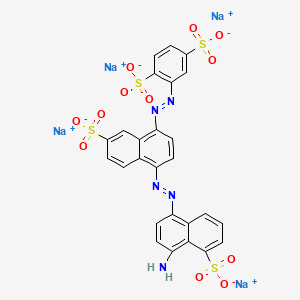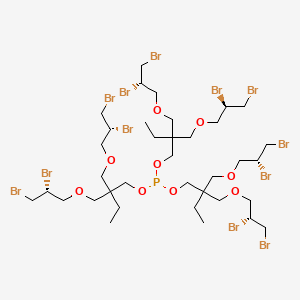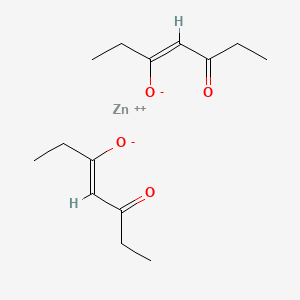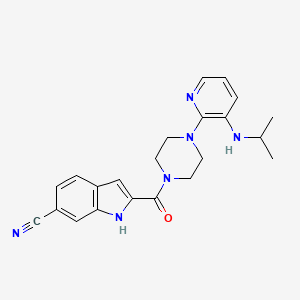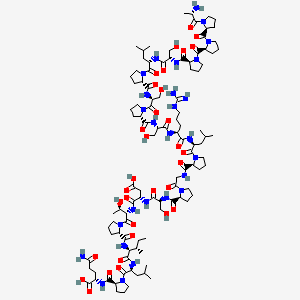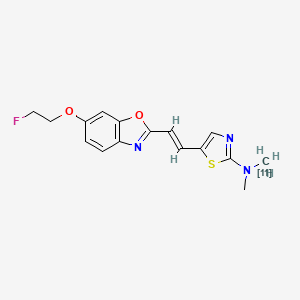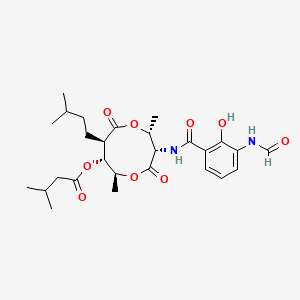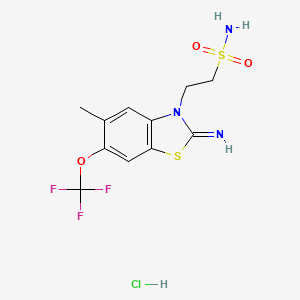![molecular formula C19H15NO4 B15193480 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one CAS No. 108275-17-8](/img/structure/B15193480.png)
17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-methoxy-5,7-dioxa-13-azapentacyclo[118002,1004,8015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one is a complex organic compound with a unique pentacyclic structure It is characterized by its multiple ring systems and the presence of methoxy, dioxa, and aza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pentacyclic structure. Common reagents used in these reactions include methoxy and aza precursors, along with catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying complex ring systems.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structure and reactivity.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dioxa-1-azapentacyclo[11.8.0.03,11.05,9.014,19]heneicosa-3,5(9),10,12,14,16,18-heptaen-2-one
- 16,17,18-trimethoxy-5,7-dioxa-12-azapentacyclo[10.9.0.02,10.04,8.015,20]heneicosa-2,4(8),9,13,15,17,19-heptaen-11-one
- 5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]heneicosa-1(21),2,4(8),9,15,17,19-heptaen-14-one
Uniqueness
What sets 17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one apart from similar compounds is its specific arrangement of methoxy, dioxa, and aza groups within the pentacyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
108275-17-8 |
|---|---|
Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one |
InChI |
InChI=1S/C19H15NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,6-9H,4-5,10H2,1H3 |
InChI Key |
GLYPKDKODVRYGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2C=C3C4=CC5=C(C=C4CCN3C=C2C1=O)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


